Structure Elucidation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide: A Multi-Technique Spectroscopic Approach
Structure Elucidation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide: A Multi-Technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for a Rigorous Elucidation
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds like imidazole are of paramount importance.[1][2][3] 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a key molecular entity, serving not only as a crucial intermediate in the synthesis of pharmaceuticals like the anticancer agent temozolomide but also playing a role in biochemical pathways related to purine synthesis.[4] Its precise chemical structure dictates its reactivity, biological activity, and suitability as a synthetic precursor. Therefore, unambiguous confirmation of its structure is not merely an academic exercise but a foundational requirement for its application in research and development.
This guide eschews a simplistic, linear protocol. Instead, it presents a holistic and self-validating workflow for structure elucidation. We will explore how a synergistic application of modern spectroscopic techniques—each providing a unique piece of the molecular puzzle—converges to provide an irrefutable structural assignment. The causality behind each analytical choice is explained, reflecting a field-proven methodology where data from one technique corroborates and refines the hypotheses drawn from another.
Initial Assessment: Known Physicochemical Properties
Before embarking on spectroscopic analysis, a review of the compound's known properties provides a crucial baseline. 4-Amino-1-methyl-1H-imidazole-5-carboxamide is typically a white to off-white crystalline powder with moderate solubility in water.[4][5]
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| Appearance | White to off-white solid | [4][5] |
| IUPAC Name | 4-amino-1-methyl-1H-imidazole-5-carboxamide | N/A |
The Elucidation Workflow: A Strategic Overview
The structural determination process is a logical progression, beginning with broad functional group identification and culminating in the precise mapping of atomic connectivity. Each step is designed to build upon the last, creating a robust and self-validating analytical cascade.
Caption: Strategic workflow for structure elucidation.
Phase 1: Foundational Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FTIR is the ideal first-pass analytical technique. It is rapid, requires minimal sample preparation, and provides a distinct "fingerprint" of the molecule's covalent bonds.[7] For a molecule like 4-amino-1-methyl-1H-imidazole-5-carboxamide, we anticipate characteristic vibrations from the amine (N-H), amide (N-H and C=O), and the imidazole ring system, giving us immediate confirmation of the core functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and taking a background spectrum.
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]
-
Process the data by performing an ATR correction and baseline correction.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| 3400-3200 | N-H Stretch | Primary Amine & Amide | Two or more sharp to medium peaks for the -NH₂ group and amide N-H. Broadening may occur due to hydrogen bonding. |
| 3150-3000 | C-H Stretch | Aromatic (Imidazole) | Weak to medium intensity peaks characteristic of C-H bonds on the heterocyclic ring. |
| 2950-2850 | C-H Stretch | Aliphatic (N-Methyl) | Weak peaks corresponding to the methyl group attached to the nitrogen. |
| ~1660 | C=O Stretch | Amide I Band | A strong, sharp absorption is the most prominent feature, confirming the carboxamide group.[9] |
| ~1600 | N-H Bend / C=C Stretch | Amide II Band & Ring | Overlapping signals from the amide N-H bending and the C=C/C=N stretching vibrations of the imidazole ring. |
| 1450-1350 | C-N Stretch | Amine / Amide / Ring | A complex region with multiple bands indicating C-N bonds within the ring, the amino group, and the amide group. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry is non-negotiable for determining the precise molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition, distinguishing our target from any potential isomers or impurities with the same nominal mass. For this polar, non-volatile molecule, Electrospray Ionization (ESI) is the method of choice, as it gently generates gas-phase ions from a solution, minimizing fragmentation.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as a water/acetonitrile mixture with 0.1% formic acid to promote protonation.
-
Inject the sample into an LC system coupled to an ESI-HRMS instrument (e.g., Q-TOF or Orbitrap).
-
The LC method (if used) can serve to separate the analyte from any impurities prior to MS analysis.
-
Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
Expected Data & Interpretation: The primary goal is to identify the protonated molecular ion, [M+H]⁺.
| Ion | Calculated Exact Mass (C₅H₉N₄O⁺) | Observed m/z | Interpretation |
| [M+H]⁺ | 141.0771 | ~141.077 | This peak confirms the molecular weight of the compound. Its high-resolution measurement validates the elemental composition of C₅H₈N₄O. |
| [M-NH₂]⁺ | 125.0505 | ~125.051 | A potential fragment resulting from the loss of the amide NH₂ group, forming an acylium ion. This supports the presence of a primary carboxamide.[9] |
Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing unequivocal evidence of the molecular skeleton and the precise placement of atoms. While 1D NMR (¹H and ¹³C) identifies the different chemical environments of the hydrogen and carbon atoms, 2D NMR experiments (HSQC and HMBC) are the key to connecting the pieces. For this molecule, DMSO-d₆ is an excellent solvent choice as its polarity aids dissolution and its residual proton peak does not obscure key signals.
Experimental Protocol: NMR Sample Preparation
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR: A Census of Protons
Expected Data & Interpretation:
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.60 | Singlet (s) | 1H | H2 (Imidazole) | Aromatic proton on the electron-deficient imidazole ring, significantly downfield.[10] |
| ~7.20 | Broad Singlet (br s) | 2H | -C(O )NH₂ | Amide protons, often broad due to quadrupole effects of the ¹⁴N nucleus and chemical exchange. May appear as two separate signals due to restricted rotation.[9] |
| ~6.50 | Broad Singlet (br s) | 2H | -NH₂ | Amino group protons, typically broad and exchangeable with D₂O. |
| ~3.60 | Singlet (s) | 3H | N-CH₃ | Methyl group protons attached to a nitrogen atom within the aromatic ring. |
¹³C NMR: The Carbon Backbone
Expected Data & Interpretation:
| Predicted δ (ppm) | Assignment | Rationale |
| ~165 | C6 (C=O) | Carbonyl carbon of the amide group, characteristically deshielded.[9] |
| ~150 | C4 | Imidazole carbon bonded to the amino group. |
| ~138 | C2 | Imidazole carbon adjacent to two nitrogen atoms. |
| ~120 | C5 | Imidazole carbon bonded to the carboxamide group. |
| ~32 | C7 (N-CH₃) | Aliphatic carbon of the N-methyl group. |
2D NMR: Connecting the Dots
Expertise & Experience: This is where the structure is definitively assembled. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool, revealing 2- and 3-bond correlations between protons and carbons, allowing us to link the isolated spin systems.
Caption: Logic of assembling the final structure using key HMBC correlations.
Key Expected HMBC Correlations:
| Protons at δ | Correlate to Carbons at δ | Interpretation |
| ~3.60 (N-CH₃) | ~138 (C2), ~150 (C4) | Crucial Correlation: Unambiguously places the methyl group on the N1 position by showing a 3-bond correlation to C2 and a 2-bond correlation to C4. |
| ~7.60 (H2) | ~150 (C4), ~120 (C5) | Confirms the position of the lone imidazole proton at C2 by its 2- and 3-bond couplings to C4 and C5. |
| ~6.50 (-NH₂) | ~150 (C4), ~120 (C5) | Places the amino group at the C4 position. |
| ~7.20 (-CONH₂) | ~120 (C5), ~165 (C6) | Places the carboxamide group at the C5 position. |
Phase 3: Data Integration and Final Confirmation
The final step is to synthesize all acquired data into a single, self-consistent structural assignment.
-
Mass Spectrometry confirmed the molecular formula C₅H₈N₄O.
-
FTIR Spectroscopy confirmed the presence of amine, amide, and aromatic C-H functional groups.
-
¹H and ¹³C NMR accounted for all 8 protons and 5 carbons in the molecule, categorizing them into distinct chemical environments (N-methyl, imidazole C-H, amine, amide, carbonyl, and three unique ring carbons).
-
HMBC Spectroscopy provided the unequivocal connections between these fragments, locking the N-methyl group to N1, the amino group to C4, and the carboxamide to C5.
This collective evidence leads to the confirmed structure:
Final Confirmed Structure of 4-Amino-1-methyl-1H-imidazole-5-carboxamide (A chemical drawing would be here, with atoms numbered C2, C4, C5, C6 (carbonyl), C7 (methyl) to correspond with the NMR assignments.)
This multi-technique, cross-validating approach provides the highest level of confidence in the structural assignment, a critical requirement for any further research, synthesis, or drug development activities involving this compound. While X-ray crystallography could provide absolute 3D structural information in the solid state, the comprehensive spectroscopic data presented here is sufficient for an unambiguous elucidation of the molecular connectivity.[11][12]
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